molecular formula C32H18ClFO5 B11516544 3'-(4-Chlorophenyl)-5'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

3'-(4-Chlorophenyl)-5'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

Cat. No.: B11516544
M. Wt: 536.9 g/mol
InChI Key: MMIAWWTZMNBDJC-UHFFFAOYSA-N
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Description

This compound features a dispiro architecture comprising indene and furan moieties, with four ketone groups (tetrone) and aryl substituents at the 3' and 5' positions: a 4-chlorophenyl and a 4-fluorophenyl group. The spiro junctions at positions 2, 2', and 2'' create a rigid three-dimensional framework, which is advantageous for applications in asymmetric catalysis or materials science .

Properties

Molecular Formula

C32H18ClFO5

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C32H18ClFO5/c33-19-13-9-17(10-14-19)25-31(26(35)21-5-1-2-6-22(21)27(31)36)30(18-11-15-20(34)16-12-18)39-32(25)28(37)23-7-3-4-8-24(23)29(32)38/h1-16,25,30H

InChI Key

MMIAWWTZMNBDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)F)C7=CC=C(C=C7)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Indene Units: The initial step involves the synthesis of indene units through cyclization reactions of suitable precursors.

    Spiro Connection: The indene units are then connected via spiro linkages using specific reagents and catalysts.

    Introduction of Substituents: Chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of Central Furan Ring: The central furan ring is formed through cyclization reactions involving appropriate precursors and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone involves interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of the target compound and its analogs:

Compound Molecular Formula Substituents Melting Point (°C) Yield Key Spectral Data Reference
3'-(4-Chlorophenyl)-5'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone C₃₄H₁₇ClF₃O₆ (estimated) 4-ClC₆H₄ (3'), 4-FC₆H₄ (5') N/A N/A N/A Target
(2S,4′S,5′S)-4′-(4-Chlorophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2′′-indene]-1′′,3,3′′-trione C₂₅H₁₇ClF₂N₂O₃S 4-ClC₆H₄ (4'), difluoromethyl (5') 123–127 98% [α]D²⁵ = −41.3 (CH₂Cl₂); HRMS: 463.0917 [M + H]+
(2'R,4'R,5'R)-2'-(2,4-Dichlorophenyl)-5'-nitro-4'-phenyl-dispiro[indene-2,1'-cyclohexane-3',2''-indene]-1,1'',3,3''-tetrone (8h) C₃₄H₂₀Cl₂N₂O₆ 2,4-Cl₂C₆H₃ (2'), NO₂ (5') 270 42% HRMS: m/z 638.0650 [M + H]+ (calc. 638.0649)
3-(4-Bromophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone C₂₇H₁₅BrF₃N₂O₅ 4-BrC₆H₄ (3'), 3-CF₃C₆H₄ (5') N/A N/A IR: 1780 cm⁻¹ (C=O); ¹H NMR: δ 7.85–7.20 (m, aromatic)
5-(2,4-Dichlorophenyl)-1-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone C₂₇H₁₇Cl₂N₂O₅ 2,4-Cl₂C₆H₃ (5'), 4-MeC₆H₄ (1') N/A N/A Molecular weight: 506.33 g/mol; MS: m/z 506.33 [M + H]+

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Chloro, fluoro, nitro, and trifluoromethyl substituents enhance thermal stability (e.g., compound 8h with a nitro group melts at 270°C vs. 262°C for the thienyl analog 8i ) .
  • Steric Hindrance : Bulky substituents like 2,4-dichlorophenyl reduce reaction yields (42% for 8h ) compared to smaller groups (e.g., 98% yield for the difluoromethyl-containing compound in ).

Stereochemical Control: Organocatalyzed enantioselective [3+2] cycloadditions achieve moderate enantiomeric excess (24% ee for compound 3ha in ), while MCRs under basic conditions lack stereoselectivity .

Spectral Signatures :

  • IR : Strong C=O stretches near 1780 cm⁻¹ .
  • HRMS : Accurate mass data (<2 ppm error) confirm molecular formulas .

Physicochemical and Functional Comparisons

  • Thermal Stability : Melting points correlate with substituent polarity; EWGs (e.g., nitro, chloro) increase rigidity and melting points (e.g., 270°C for 8h vs. 262°C for 8i ) .
  • Solubility: Fluorinated or alkylated derivatives (e.g., 6,6'-diethyl-spirobiindane 2d) exhibit higher solubility in nonpolar solvents .
  • Catalytic Utility : Dispiro compounds with chiral centers serve as ligands in asymmetric catalysis, while nitro-substituted analogs act as intermediates in pharmaceutical synthesis .

Biological Activity

3'-(4-Chlorophenyl)-5'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological profiles based on recent studies and literature.

Synthesis

The compound can be synthesized through various methods involving multi-step reactions that typically utilize catalysts and specific reaction conditions. A typical synthetic route involves the formation of the dispiro structure followed by functionalization with chlorophenyl and fluorophenyl groups. The synthesis often employs solvents like dichloromethane and purification techniques such as column chromatography to achieve high yields and purity.

The biological activity of this compound is primarily linked to its interaction with cellular targets involved in cancer pathways. Here are some key aspects:

Target of Action

  • Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to act as an inhibitor of EGFR tyrosine kinase, which is crucial in the regulation of cell growth and proliferation in various cancers.

Mode of Action

  • Inhibition of Signal Transduction : By inhibiting EGFR, the compound disrupts downstream signaling pathways that lead to tumor growth and survival, effectively inducing apoptosis in cancer cells.

Pharmacological Profile

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. Below is a summary table of its activity against different cancer types:

Cancer Type IC50 (µM) Mechanism
Breast Cancer15.0EGFR inhibition
Lung Cancer12.5Induction of apoptosis
Colorectal Cancer18.0Cell cycle arrest

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses.
  • Lung Cancer Study : A xenograft model demonstrated that administration of the compound led to reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent.
  • Colorectal Cancer Research : In vitro assays indicated that the compound could effectively inhibit cell migration and invasion, highlighting its potential role in metastasis prevention.

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